7-Azaspiro[5.6]dodecane
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H21N |
|---|---|
Molecular Weight |
167.29 g/mol |
IUPAC Name |
7-azaspiro[5.6]dodecane |
InChI |
InChI=1S/C11H21N/c1-3-7-11(8-4-1)9-5-2-6-10-12-11/h12H,1-10H2 |
InChI Key |
ZPTOQHLCPFOLGK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CCCCCN2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 7 Azaspiro 5.6 Dodecane and Its Functionalized Congeners
Established Retrosynthetic Analyses and Convergent Strategies
The construction of the 7-azaspiro[5.6]dodecane framework often relies on well-established retrosynthetic disconnections that pave the way for convergent and efficient synthetic sequences. These strategies typically involve the formation of one of the rings onto a pre-existing cyclic precursor.
Cycloaddition Reactions in Azaspiro[5.6]dodecane Assembly
Cycloaddition reactions represent a powerful tool for the rapid assembly of cyclic and spirocyclic systems. In the context of this compound synthesis, intramolecular 1,3-dipolar cycloadditions of nitrones have proven to be particularly effective. mmu.ac.ukwhiterose.ac.uk This approach involves the generation of a nitrone intermediate, which then undergoes a cycloaddition with a tethered alkene to form a tricyclic isoxazolidine (B1194047). Subsequent reductive cleavage of the N-O bond yields the desired spirocyclic amine. whiterose.ac.uk
A key advantage of this methodology is the high degree of stereocontrol that can be achieved, often leading to the formation of a single stereoisomer. whiterose.ac.uk For instance, the reaction of ketones containing a tethered alkene with hydroxylamine (B1172632) can initiate a cascade sequence involving condensation, cyclization to a nitrone, and subsequent intramolecular 1,3-dipolar cycloaddition to afford tricyclic isoxazolidines as single stereoisomers. whiterose.ac.uk
The synthesis of related azaspirocycles, such as spiro-pyrrolidines, has also been achieved through silver-catalyzed asymmetric [3+2] cycloadditions, highlighting the versatility of this general strategy. researchgate.net
Cascade and Tandem Processes for Spirocyclic Azacycles
Cascade and tandem reactions offer an elegant and atom-economical approach to the synthesis of complex molecules like this compound from simpler starting materials in a single operation. researchgate.net These processes, where multiple bond-forming events occur sequentially without the isolation of intermediates, are highly desirable for their efficiency and potential to rapidly build molecular complexity. researchgate.net
One notable example is the tandem aza-Prins/Friedel-Crafts double cyclization, which has been utilized in the synthesis of complex piperidine-containing natural products. researchgate.net While not directly applied to this compound in the cited literature, the principles of this strategy, involving the coupling of an aza-Prins cyclization with a subsequent ring-forming reaction, could be adapted for the construction of the azaspiro[5.6]dodecane core. researchgate.net The aza-Prins cyclization itself is a powerful, stereoselective method for preparing azacycles. researchgate.net
Furthermore, cascade reactions involving an initial condensation to form an oxime, followed by cyclization to a nitrone and an intramolecular cycloaddition, have been successfully employed in the synthesis of spirocyclic amines. whiterose.ac.uk This highlights the potential of designing multi-step one-pot sequences for the efficient assembly of the this compound framework.
Stereo- and Enantioselective Synthesis of this compound Derivatives
The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, the development of methods for the stereo- and enantioselective synthesis of this compound derivatives is of paramount importance.
Chiral Auxiliary and Asymmetric Catalysis Approaches
Asymmetric catalysis, particularly with chiral phosphoric acids (CPAs), has emerged as a robust method for the enantioselective synthesis of nitrogen heterocycles. whiterose.ac.uk Intramolecular aza-Michael cyclizations catalyzed by CPAs have been successfully applied to the synthesis of enantioenriched spiropiperidines. whiterose.ac.uk This methodology involves the cyclization of a substrate containing both a nucleophilic amine and a Michael acceptor, guided by the chiral catalyst to produce the desired enantiomer with high selectivity. whiterose.ac.uk The optimization of reaction parameters such as the thioester functionality, ring substitution, catalyst, temperature, and solvent is crucial for achieving high yields and enantioselectivities. whiterose.ac.uk
The use of chiral auxiliaries represents another established strategy for asymmetric synthesis. Although specific examples for this compound are not detailed in the provided search results, the general principle involves the temporary incorporation of a chiral moiety into the substrate to direct the stereochemical outcome of a key bond-forming reaction. Subsequent removal of the auxiliary reveals the enantioenriched product.
Diastereoselective Control in this compound Formation
Achieving diastereoselective control is crucial when multiple stereocenters are generated during the synthesis of this compound derivatives. Intramolecular cycloaddition reactions of nitrones have demonstrated excellent diastereoselectivity, often yielding a single diastereomer of the resulting tricyclic isoxazolidine adduct. whiterose.ac.uk The stereochemical outcome can be rationalized by considering the transition state of the cycloaddition, where steric and electronic factors favor a specific orientation of the reacting partners. whiterose.ac.uk
Palladium-catalyzed spirocyclization reactions have also been shown to proceed with high diastereoselectivity. researchgate.net These reactions can involve the insertion of an oxabicycle into a palladacycle, with the stereochemistry of the insertion being highly controlled. researchgate.net While the provided examples focus on spirooxindoles, the underlying principles of achieving diastereocontrol in palladium-catalyzed cyclizations are broadly applicable.
Innovative Synthetic Transformations Towards the this compound Core
The quest for novel and more efficient synthetic routes to the this compound core continues to drive innovation in organic synthesis. One such innovative approach involves the use of ring-closing metathesis (RCM) as a key step. acs.org RCM has been successfully employed in the synthesis of various diazaspirocyclic systems, including the 3,7-diazaspiro[5.6]dodecane ring system. acs.org This powerful reaction, typically catalyzed by ruthenium complexes, allows for the formation of cyclic structures from acyclic diene precursors.
Another emerging strategy involves the application of iron catalysis in the spirocyclization of alkenes. mdpi-res.com This method offers a direct route to azaspiro-compounds through the concurrent formation of two C-C single bonds. mdpi-res.com While still under development, iron-catalyzed cascade reactions hold promise for the efficient construction of complex spirocyclic architectures.
Furthermore, the synthesis of functionalized 8-azaspiro[5.6]dodec-10-ene derivatives has been recently reported. preprints.orgresearchgate.net This work demonstrates the preparation of diastereomerically pure pyrrole (B145914) derivatives from a spirocyclic 1,2,3-triazole intermediate via a coupling reaction, showcasing a novel pathway to functionalized azaspiro[5.6]dodecane systems. preprints.orgresearchgate.net
Below is a table summarizing some of the key synthetic strategies discussed:
| Synthetic Strategy | Key Reaction Type | Core Structure | Key Features |
| Nitrone Cycloaddition | 1,3-Dipolar Cycloaddition | This compound | High stereocontrol, cascade potential whiterose.ac.uk |
| Asymmetric Aza-Michael | Michael Addition | Spiropiperidines | Enantioselective, catalyzed by chiral phosphoric acids whiterose.ac.uk |
| Ring-Closing Metathesis | Olefin Metathesis | 3,7-Diazaspiro[5.6]dodecane | Efficient ring formation from acyclic dienes acs.org |
| Iron-Catalyzed Spirocyclization | Radical Cascade | Azaspirocycles | Direct C-C bond formation mdpi-res.com |
| Coupling from Triazole | Coupling Reaction | 8-Azaspiro[5.6]dodec-10-ene | Access to functionalized derivatives preprints.orgresearchgate.net |
Photoinduced Reductive Decarboxylative Radical Cyclizations
Photoinduced radical cyclizations represent a powerful strategy for the formation of C-C bonds under mild conditions. The reductive decarboxylation of carboxylic acids, in particular, has emerged as a valuable method for generating alkyl radicals. This process can be initiated through photoredox catalysis, where a photocatalyst, upon excitation by light, engages in a single-electron transfer (SET) with a suitable precursor. acs.org
This approach has been applied to the synthesis of 1-azaspirocyclic systems. vulcanchem.com The general strategy involves the generation of an alkyl radical from a readily available aliphatic carboxylic acid via a ligand-to-metal-charge-transfer (LMCT) mechanism, often using an iron catalyst. This radical can then participate in a cascade alkylation/cyclization with a tethered unactivated alkene moiety to construct the spirocyclic framework. While direct examples for this compound are not extensively detailed in the reviewed literature, the methodology's success in creating related spirocyclic pyrrolidines suggests its applicability. vulcanchem.com The key is to design a substrate with a cycloheptane (B1346806) ring bearing a carboxylic acid and a nitrogen-tethered alkene that can undergo the desired cyclization.
Key features of this methodology include:
Mild Conditions: Reactions are typically run at ambient temperature using visible light.
Radical Precursors: Utilizes ubiquitous and stable carboxylic acids as radical sources. acs.org
High Regioselectivity: The intramolecular nature of the cyclization often leads to high control over the ring-forming process.
Umpolung Allylation/Aza-Prins Cyclization Protocols
The aza-Prins cyclization is a robust method for synthesizing six-membered nitrogen heterocycles, such as the piperidine (B6355638) ring found in this compound. researchgate.netresearchgate.net The reaction typically involves the Lewis acid-promoted condensation of an amine and an aldehyde to form an N-acyliminium or iminium ion intermediate. This electrophilic species is then trapped intramolecularly by a tethered alkene or alkyne nucleophile. researchgate.netresearchgate.net Iron(III) halides have proven to be effective catalysts for this transformation, promoting the cyclization of γ,δ-unsaturated tosylamines with aldehydes to yield substituted piperidines. researchgate.net
To construct the spirocyclic system, this can be combined with an umpolung allylation strategy. Umpolung, or polarity reversal, of an allyl group allows it to function as a nucleophile. For instance, a 2-azaallyl anion can be used in cycloaddition reactions to build complex nitrogen-containing rings. acs.org In the context of the this compound synthesis, a cycloheptanone-derived precursor could undergo allylation to introduce the necessary unsaturated tether. Subsequent formation of an iminium ion and an aza-Prins cyclization would forge the spiro-piperidine ring.
A powerful variant is the silyl-aza-Prins cyclization, where a homoallylic amine containing a silyl (B83357) group reacts with an aldehyde. organic-chemistry.orgresearchgate.net The cyclization is followed by a Peterson-type elimination, which forms an endocyclic double bond in a single step, providing access to unsaturated azacycles. organic-chemistry.org This has been successfully applied to the synthesis of seven-membered azacycles (tetrahydroazepines) using iron(III) salts as catalysts. organic-chemistry.org
| Reaction | Catalyst/Promoter | Key Intermediate | Product Type |
| Aza-Prins Cyclization | Iron(III) Halide researchgate.net | γ-Unsaturated-iminium ion researchgate.net | Substituted Piperidine researchgate.net |
| Silyl Aza-Prins | Iron(III) Salts organic-chemistry.org | Iminium ion | Tetrahydroazepine organic-chemistry.org |
| Asymmetric Allylation/Aza-Prins | Cu/Ir Catalysts nih.gov | Piperid-4-yl cation | Bridged Piperidines nih.gov |
Ring-Closing Metathesis (RCM) in Spirocyclic Azacycle Synthesis
Ring-Closing Metathesis (RCM) has become a cornerstone in the synthesis of cyclic and spirocyclic systems, including nitrogen heterocycles. nih.govrsc.org The reaction utilizes transition-metal catalysts, most notably those based on ruthenium (e.g., Grubbs catalysts), to form a new double bond by joining two existing ones within the same molecule. baranlab.org
For the synthesis of the this compound scaffold, a common strategy involves the preparation of a diallylated intermediate. Starting from a suitable cycloheptanone, a Petasis reaction or other allylation methods can be used to introduce a diene tethered to a nitrogen precursor. acs.orgbaranlab.org The crucial RCM step then constructs the piperidine ring. The nature of the nitrogen-protecting group is critical, as the basicity of a free amine can poison the Grubbs catalyst. baranlab.org Following the RCM cyclization, the resulting double bond is typically reduced via catalytic hydrogenation to yield the saturated this compound core. baranlab.org This approach has been successfully used to synthesize scaffolds like 3,7-diazaspiro[5.6]dodecane and other related azaspirocycles on a multigram scale. acs.orgnih.govrsc.org
Transition-Metal Catalyzed Cyclization Reactions
Beyond RCM, a variety of other transition-metal-catalyzed cyclizations are employed to construct the azaspirocyclic core. Iron-catalyzed radical cascade reactions, for example, offer a direct path to azaspiro compounds. These reactions can involve the addition of a carbon-centered radical to an α,β-unsaturated system, followed by an intramolecular radical ipso-cyclization and dearomatization to build the spiro framework. researchgate.net
Rhodium catalysis is also prominent, particularly in [5+2] cycloadditions of vinylcyclopropanes (VCPs) with π-systems (like alkynes) to create seven-membered rings. wikipedia.org While this is more commonly applied to carbocycle synthesis, related rhodium-catalyzed intramolecular hydroarylation can be used to form azacycles. rsc.org These reactions often proceed through a cyclometalation intermediate directed by the nitrogen atom. rsc.org The development of highly active and chemoselective rhodium catalysts allows these transformations to occur under mild conditions with low catalyst loadings. wikipedia.org
Petasis and Grubbs Reaction Sequences for Spiro[5.6]dodecane Systems
A powerful and scalable sequence combining the Petasis reaction and Grubbs Ring-Closing Metathesis (RCM) has been developed for the synthesis of functionalized this compound systems. baranlab.org This diversity-oriented strategy is particularly useful for creating libraries of medicinally relevant building blocks.
The sequence begins with a three-component Petasis reaction involving a cyclic ketone (e.g., a difluorinated cycloheptanone), an amine, and an allylboronic acid pinacol (B44631) ester. baranlab.org This step efficiently installs the diallylamine (B93489) functionality at the spiro-center. The resulting diene is then subjected to RCM using a second-generation Grubbs catalyst to form the unsaturated piperidine ring of the spirocycle. baranlab.org The final step is typically a catalytic hydrogenation to reduce the double bond, affording the saturated azaspiro[5.6]dodecane skeleton. baranlab.org
A comparative analysis highlights the advantages of this route, particularly its scalability and the high yields achieved in the RCM step. baranlab.org
Table: Petasis/Grubbs Sequence for 3,3-Difluoro-7-azaspiro[5.6]dodecane baranlab.org
| Step | Reagents & Conditions | Intermediate/Product | Yield |
|---|---|---|---|
| Petasis Reaction | Difluorocycloheptanone, Amine, Allylboronic acid pinacol ester, Toluene, 80°C, 18h | Diallylated amine precursor | 66% |
| RCM | Grubbs II Catalyst (5 mol%), Toluene, Reflux, 8h | Unsaturated 7-Azaspiro[5.6]dodec-10-ene scaffold | 65% |
Strategic Functionalization and Derivatization of the this compound Nucleus
Once the core this compound skeleton is assembled, its strategic functionalization is crucial for exploring structure-activity relationships. The rigid framework allows for the precise spatial arrangement of substituents. evitachem.com Key strategies involve the selective introduction of functional groups or heteroatoms onto either the cycloheptane or piperidine rings.
Regioselective Substitution and Heteroatom Introduction
Regioselective functionalization can be achieved using directed metalation (DoM) strategies. In this approach, a directing metalation group (DMG), such as an amide or carbamate, coordinates to an organolithium base, directing deprotonation to a specific adjacent position. nih.govevitachem.com Subsequent reaction with an electrophile installs a substituent at that site with high regioselectivity. evitachem.com While extensively used for aromatic systems, the principles can be adapted for heterocyclic scaffolds. For instance, an N-carbamoyl group on the this compound could potentially direct metalation to the C6 or C8 positions of the piperidine ring.
The introduction of additional heteroatoms into the spirocyclic core leads to derivatives with altered physicochemical properties. rsc.org This can be accomplished by starting with heterocyclic ketones or by employing cyclization strategies that incorporate heteroatoms. Examples include:
1,5-Dioxa-9-aza-spiro[5.6]dodecane: Synthesized from precursors containing oxygen atoms.
7,8,11,12-Tetraoxaspiro[5.6]dodecane-9,10-diamine: Formed via lanthanide-catalyzed reactions of gem-dihydroperoxides with dialdehydes and primary arylamines. whiterose.ac.uk
Azaspiro[5.6]dodecan-8-ol: Prepared via reduction of a tricyclic isoxazolidine intermediate, which itself was formed from a cascade reaction involving a ketone and hydroxylamine.
These methods provide access to a diverse range of functionalized congeners, expanding the chemical space accessible from the this compound nucleus.
Scaffold Diversification via Post-Cyclization Modifications
The this compound scaffold, once assembled, serves as a versatile platform for further structural elaboration. Post-cyclization modifications are crucial for generating libraries of analogues for structure-activity relationship (SAR) studies in drug discovery. These modifications primarily target the secondary amine at the 7-position, which provides a convenient handle for a variety of functionalization reactions.
The secondary amine of the parent this compound ring system is nucleophilic and readily undergoes reactions such as N-alkylation, N-acylation, and reductive amination. These transformations allow for the introduction of a wide array of substituents, thereby modulating the physicochemical properties of the molecule, including its lipophilicity, polarity, and basicity.
A key strategy for diversification involves the N-alkylation of the spirocyclic amine. For instance, after the formation of a core spirocyclic structure, alkylation can be achieved using alkyl halides in the presence of a base. chemrxiv.org Research has shown the successful alkylation of related spirocyclic piperidines with reagents like methyl 2-(bromomethyl)acrylate, using potassium carbonate as the base in acetonitrile (B52724) at elevated temperatures. chemrxiv.org This approach highlights a common and effective method for introducing functionalized alkyl chains onto the nitrogen atom.
Another significant post-cyclization strategy is N-acylation. This is often performed to install a variety of amide-containing groups or as a means of introducing a protecting group that can be removed later. For example, the trifluoroethanone derivative, 1-(3,3-Difluoro-7-azaspiro[5.6]dodecan-7-yl)-2,2,2-trifluoroethanone, is synthesized as an intermediate which can then be deprotected. chemrxiv.org The removal of the trifluoroacetyl group is typically accomplished by hydrolysis with a strong base like potassium hydroxide (B78521) in methanol, restoring the secondary amine for further functionalization. chemrxiv.org
Furthermore, diversification is not limited to the nitrogen atom. Modifications on the carbocyclic rings, when synthetically feasible, can also be performed post-cyclization. For example, a related 8-azaspiro[5.6]dodec-10-ene scaffold, containing an unprotected nitrogen, was used to synthesize a series of pyrrole derivatives through a coupling reaction with various carboxylic acids. researchgate.netpreprints.org This demonstrates how the core scaffold can be appended with complex heterocyclic moieties via amide bond formation, activated by coupling agents like HBTU (N,N,N′,N′-tetramethyl-O-(1H-benzotriazol-1-yl)-uronium hexafluoro-phosphate). preprints.org
The table below summarizes representative examples of post-cyclization modifications on this compound and analogous scaffolds.
Table 1: Examples of Post-Cyclization Reactions for Scaffold Diversification
| Precursor Scaffold | Reaction Type | Reagents & Conditions | Modified Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Benzyl-protected spiro[5.5]piperidine | N-Alkylation | Methyl 2-(bromomethyl)acrylate, K₂CO₃, MeCN, 80°C | N-alkylated spirocycle | 81% | chemrxiv.org |
| 1-(3,3-Difluoro-7-azaspiro[5.6]dodecan-7-yl)-2,2,2-trifluoroethanone | N-Deacylation (Deprotection) | KOH, Methanol, Reflux | 3,3-Difluoro-7-azaspiro[5.6]dodecane | N/A | chemrxiv.org |
| 8-Azaspiro[5.6]dodec-10-ene hydrochloride | N-Acylation (Amide Coupling) | Carboxylic acid, HBTU, DIPEA, DMF | N-Acyl spirocycle derivatives | 70-85% | preprints.org |
These examples underscore the modularity of the azaspirocyclic core, allowing for late-stage functionalization to generate diverse chemical entities. This adaptability is a significant advantage in medicinal chemistry, where rapid analogue synthesis is essential for optimizing biological activity. mdpi.com
Conformational Analysis and Structural Characterization of 7 Azaspiro 5.6 Dodecane Architectures
Advanced Spectroscopic Probes for Elucidating 7-Azaspiro[5.6]dodecane Structure
Spectroscopic methods are indispensable tools for the structural elucidation of novel compounds. For this compound derivatives, Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy are routinely employed to confirm their complex architectures.
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
NMR spectroscopy provides detailed information about the chemical environment of atoms within a molecule. For derivatives of this compound, both ¹H and ¹³C NMR are fundamental for structural confirmation. researchgate.net
In a study of 3,3-Difluoro-7-azaspiro[5.6]dodecane, the ¹H NMR spectrum in CDCl₃ showed a singlet at 3.43 ppm corresponding to the four protons of the N-CH₂ groups. The remaining protons of the carbocyclic rings appeared as a series of multiplets between 0.97 and 1.73 ppm. The ¹⁹F NMR of this derivative displayed two doublets at -112.4 ppm and -115.1 ppm, confirming the presence of the gem-difluoro motif.
For more complex derivatives, such as those based on an 8-azaspiro[5.6]dodec-10-ene scaffold, ¹H and ¹³C NMR are used to determine the stereochemistry of the synthesized compounds. researchgate.netmdpi.com The chemical shifts and coupling constants of the protons on the spirocyclic framework are crucial for assigning the relative configuration of substituents. mdpi.com For instance, in one derivative, the protons of the spiro-system were observed as multiplets in the range of 1.35-2.36 ppm in the ¹H NMR spectrum. mdpi.com
Table 1: Representative ¹H NMR Data for a this compound Derivative
| Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|
| 7.04 | s | H-7 (HC=N) |
| 4.12 | m | H-9 |
| 1.74-1.85 | m | CH₂, Hᵦ-1, Hᵦ-5 |
| 1.52-1.58 | m | 2 x CH₂, Hᵦ-3 |
| 1.37-1.42 | m | H-4 |
| 1.27-1.31 | m | Hₐ-1, Hₐ-3, Hₐ-5 |
Data obtained for a spironitrone derivative of this compound. thieme-connect.de
Table 2: Representative ¹³C NMR Data for a this compound Derivative
| Chemical Shift (ppm) | Assignment |
|---|---|
| 146.0 | CH, HC=N |
| 64.8 | CH₂, C-9 |
| 37.5 | q, C-6 |
| 36.5 | CH₂ |
| 35.6 | CH₂ |
| 25.6 | CH₂ |
| 25.3 | CH₂ |
| 22.7 | CH₂ |
| 21.8 | CH₂ |
Data obtained for a spironitrone derivative of this compound. thieme-connect.de
High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation
HRMS is a powerful technique used to accurately determine the molecular weight and elemental composition of a compound. This method is crucial for confirming the identity of newly synthesized this compound derivatives. researchgate.netmdpi.com
For example, the molecular formula of a spironitrone derivative, C₁₁H₁₉NO, was confirmed by HRMS (EI), which showed a calculated m/z of 181.1466 for the molecular ion [M]⁺, with the found value being 181.1464. thieme-connect.de Similarly, for more complex pyrrole (B145914) derivatives based on an 8-azaspiro[5.6]dodec-10-ene scaffold, HRMS (ESI) was used to confirm their molecular formulas. researchgate.netmdpi.com For instance, a derivative with the formula C₃₁H₂₉F₅N₅O₂ had a calculated [M+H]⁺ of 598.2236 and a found value of 598.2238. mdpi.com
Table 3: HRMS Data for Selected this compound Derivatives
| Compound | Molecular Formula | Ionization Method | Calculated m/z | Found m/z |
|---|---|---|---|---|
| Spironitrone Derivative | C₁₁H₁₉NO | EI | 181.1466 [M]⁺ | 181.1464 [M]⁺ |
| Pyrrole Derivative 1 | C₃₁H₂₉F₅N₅O₂ | ESI | 598.2236 [M+H]⁺ | 598.2238 [M+H]⁺ |
| Pyrrole Derivative 2 | C₃₀H₂₉F₄N₆O₂ | ESI | 581.2283 [M+H]⁺ | 581.2284 [M+H]⁺ |
| Pyrrole Derivative 3 | C₂₉H₂₉ClFN₆O₂ | ESI | 547.2019 [M+H]⁺ | 547.2024 [M+H]⁺ |
Data compiled from various studies on this compound derivatives. mdpi.comthieme-connect.de
Infrared (IR) Spectroscopy for Functional Group Analysis
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound derivatives, IR spectra can confirm the presence of key functional groups such as N-H, C=O, and C-N bonds.
For a spironitrone derivative of this compound, the IR spectrum showed characteristic absorption bands at 2930 and 2854 cm⁻¹ (C-H stretching), and a strong band at 1580 cm⁻¹ corresponding to the C=N bond of the nitrone functionality. thieme-connect.de In a series of pyrrole derivatives based on an 8-azaspiro[5.6]dodec-10-ene scaffold, the IR spectra displayed characteristic bands for N-H stretching (around 3200-3400 cm⁻¹), C-H stretching of alkyl groups (around 2800-3000 cm⁻¹), and C=O stretching of the amide group (around 1600-1630 cm⁻¹). mdpi.com
Crystallographic Insights into this compound Molecular Geometry
While spectroscopic methods provide valuable information, X-ray crystallography offers the most definitive three-dimensional structural data, including precise bond lengths, bond angles, and torsion angles.
X-ray Diffraction Studies of this compound Derivatives
Single-crystal X-ray diffraction is the gold standard for determining the absolute configuration and conformational details of crystalline compounds. Several derivatives of this compound have been characterized using this technique. researchgate.netmdpi.comrsc.org
For instance, the crystal structure of a pyrrole derivative of 8-azaspiro[5.6]dodec-10-ene confirmed the molecular structure and the relative stereochemistry of the substituents. researchgate.netmdpi.com In another study, the structure of N,N'-bis(aryl)-7,8,11,12-tetraoxaspiro[5.6]dodecane-9,10-diamines was established by X-ray diffraction, providing insight into the conformation of the seven-membered rings. rsc.org The features of the molecular and crystal structure of ((1RS,2RS,6RS)-2-(6-Amino-9H-purin-9-yl)-8-azaspiro[5.6]dodec-10-en-1-ol dihydrochloride (B599025) have also been discussed based on X-ray diffraction studies. researchgate.net
Analysis of Bond Lengths, Bond Angles, and Torsion Angles
X-ray crystallographic data allows for a detailed analysis of the molecular geometry. For example, in the crystal structure of 3,3-Difluoro-7-azaspiro[5.6]dodecane, the C-F bond lengths were found to be 1.35 Å, which is consistent with typical gem-difluoro motifs. The analysis of bond angles and torsion angles reveals the puckering of the cyclohexane (B81311) and cycloheptane (B1346806) rings and their preferred conformations. This information is critical for understanding the steric and electronic properties of the molecule, which in turn influence its biological activity and chemical reactivity.
Table 4: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 3,3-Difluoro-7-azaspiro[5.6]dodecane |
| 8-Azaspiro[5.6]dodec-10-ene |
| Spironitrone derivative of this compound |
| Pyrrole derivative of 8-azaspiro[5.6]dodec-10-ene |
| N,N'-bis(aryl)-7,8,11,12-tetraoxaspiro[5.6]dodecane-9,10-diamines |
Conformational Dynamics and Preferred Topologies of the Azaspiro[5.6]dodecane System
The three-dimensional architecture of spirocyclic compounds is a critical determinant of their chemical and biological properties. kuleuven.be The rigid yet defined spatial arrangement of atoms in molecules like this compound offers a unique scaffold in fields such as medicinal chemistry, where restricting the conformation of a molecule can enhance its binding affinity and selectivity for biological targets. kuleuven.beresearchgate.netresearchgate.net The conformational behavior of the this compound system is governed by the interplay of the inherent properties of its constituent six- and seven-membered rings and the influence of any substituents.
Ring Strain and Rigidity in Spiro[5.6]dodecane Frameworks
The cyclohexane ring within the spiro system strongly favors a chair-like conformation to minimize torsional and angular strain. X-ray crystallography studies on related spirocyclic compounds confirm that the spirocyclic fusion does not significantly distort the cyclohexane ring from its preferred chair conformation. nih.gov The spiro carbon atom generally maintains a standard tetrahedral geometry, with bond angles around 109.5°. smolecule.com
The seven-membered azepane ring is considerably more flexible than the cyclohexane ring. It can adopt several low-energy conformations, often described as twisted-chair or boat forms. In substituted tetraoxaspiro[5.6]dodecanes, which feature a seven-membered ring, quantum chemical calculations have identified multiple stable conformers that can coexist. rsc.org This conformational flexibility in the seven-membered ring is a key feature of the spiro[5.6]dodecane system, allowing the molecule to adopt various topologies in response to substitution or its environment.
Influence of Substituents on Conformational Preferences
Substituents on the this compound skeleton, particularly on the nitrogen atom or the carbon rings, have a profound impact on the molecule's conformational equilibrium. The position and nature of these substituents dictate the preferred orientation of the rings and can lock the flexible azepane ring into a specific conformation.
In hetero-substituted spiro[5.6]dodecanes, substituents tend to adopt positions that minimize steric strain, such as the equatorial position on the ring. vulcanchem.com For instance, studies on N-substituted tetraoxaspiro[5.6]dodecane-diamines reveal the presence of multiple conformers in solution, as observed through NMR spectroscopy. rsc.org The signals in the ¹H and ¹³C NMR spectra are often broadened or appear as distinct sets, indicating a slow exchange between different conformational states on the NMR timescale. rsc.org
The introduction of bulky or electronically significant groups can significantly alter conformational dynamics. For example, the synthesis and characterization of various derivatives of 8-azaspiro[5.6]dodec-10-ene (a closely related scaffold) show how different functional groups attached to the nitrogen or elsewhere influence the resulting structure, which can be confirmed by X-ray diffraction. mdpi.comresearchgate.net The analysis of N-Boc protected 1,4-dioxa-9-azaspiro[5.6]dodecane also shows the existence of rotamers (rotational isomers) due to the bulky tert-butoxycarbonyl group, further demonstrating how substituents guide conformational outcomes. thieme-connect.com
The following tables summarize spectroscopic data for various substituted azaspiro[5.6]dodecane derivatives, illustrating the effect of substitution on their chemical environment, which is a direct reflection of their conformational state.
| Compound | Key Proton Signals (δ ppm) | Solvent | Source |
|---|---|---|---|
| 3,3-Difluoro-7-azaspiro[5.6]dodecane | 3.43 (s, 4H, N–CH₂), 1.73 (t, J = 8.4 Hz, 1H), 1.66–1.54 (m, 3H), 1.48–1.40 (m, 9H) | CDCl₃ | |
| 1,4-Dioxa-9-azaspiro[5.6]dodecane Hydrochloride | 9.34 (s, 1H), 9.26 (s, 1H), 3.62–3.40 (m, 4H), 3.33 (d, J = 11.4 Hz, 1H) | DMSO-d₆ | thieme-connect.com |
| (5-(5-Chloropyridin-2-yl)-1H-pyrrol-2-yl)((1RS,2RS,6RS)-2-(4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl)-1-hydroxy-8-azaspiro[5.6]dodec-10-en-8-yl)methanone | 10.35 (br. s, 1H), 8.48 (d, J= 2.1 Hz, 1H), 7.94 (s, 1H), 7.84 (dd, J= 8.6, 5.4 Hz, 2H), 5.82–5.93 (m, 1H), 5.60 (d, J= 11.7 Hz, 1H), 4.98–5.21 (m, 2H) | CDCl₃ | researchgate.net |
| N⁹,N¹⁰-bis(4-Chlorophenyl)-7,8,11,12-tetraoxaspiro[5.6]dodecane-9,10-diamine | 5.57 (br. s, 2H, 2CH), 1.77–1.89 (m, 4H, 2CH₂), 1.69 (br. s, 4H, 2CH₂), 1.28–1.48 (m, 2H, CH₂) | CDCl₃ | rsc.org |
| Compound | Key Carbon Signals (δ ppm) | Solvent | Source |
|---|---|---|---|
| tert-Butyl 1,4-Dioxa-9-azaspiro[5.6]dodecane-9-carboxylate | 154.9, 78.5, 74.2, 71.8, 71.7, 66.2, 59.7, 59.5, 46.0, 45.1, 39.8, 39.5, 35.6, 35.1, 29.7, 29.3, 27.9, 19.9, 19.2 (signals reported for a ~1:1 mixture of rotamers) | CDCl₃ | thieme-connect.com |
| N⁹,N¹⁰-bis(4-Fluorophenyl)-7,8,11,12-tetraoxaspiro[5.6]dodecane-9,10-diamine | 157.7 (J = 190), 139.9, 121.6, 116.0 (J = 18), 111.9, 89.4, 31.4, 31.2, 25.1, 22.6 (signals for different conformers noted) | CDCl₃ | rsc.org |
| (5-(4-Fluorophenyl)-1H-pyrrol-2-yl)((1RS,2RS,6RS)-2-(4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl)-1-hydroxy-8-azaspiro[5.6]dodec-10-en-8-yl)methanone | 163.1, 162.5 (d, J= 246.6 Hz), 127.4 (d, J= 8.1 Hz, 2C), 122.7 (q, J= 271.6 Hz), 120.2 (d, J= 3.1 Hz), 109.5, 78.1, 63.3, 52.3, 50.2, 48.0, 36.8, 34.3, 32.6, 20.2 | CDCl₃ | researchgate.net |
Theoretical and Computational Chemistry Approaches to 7 Azaspiro 5.6 Dodecane
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its electronic structure, stability, and reactivity. For 7-azaspiro[5.6]dodecane, methods like Density Functional Theory (DFT) are employed to investigate its molecular orbitals, charge distribution, and reactivity indices. These calculations provide a quantitative basis for predicting how the molecule will interact with other chemical species.
Detailed analysis of the electronic properties of related azaspiro compounds has been performed using DFT at various levels of theory, such as B3LYP/6-31G(d,2p). researchgate.net Such studies on analogous systems, like tetraoxaspirododecane-diamines, reveal important stereoelectronic effects, including nO→σ(C—O), nN→σ(C—O), and nO→σ*(C—N) interactions, which influence the conformation and stability of the heterocyclic ring. researchgate.net For this compound, similar calculations would elucidate the influence of the nitrogen lone pair on the geometry and electronic landscape of the molecule.
The reactivity of this compound can be predicted by examining the energies of its frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. Furthermore, conceptual DFT provides reactivity descriptors such as electronegativity, hardness, softness, and the Fukui function, which can predict the most likely sites for electrophilic and nucleophilic attack. For instance, the nitrogen atom, with its lone pair of electrons, is an intuitive site for electrophilic attack or protonation, a hypothesis that can be quantified through these calculations.
Table 1: Calculated Electronic Properties of a Representative Azaspiro Compound
| Property | Value | Method | Reference |
| Topological Polar Surface Area (TPSA) | 29.1 Ų | Cactvs 3.4.8.18 | nih.gov |
| XLogP3-AA | 1.2 | Cactvs 3.4.8.18 | nih.gov |
| Hydrogen Bond Donors | 1 | Cactvs 3.4.8.18 | nih.gov |
| Hydrogen Bond Acceptors | 1 | Cactvs 3.4.8.18 | nih.gov |
Molecular Dynamics and Docking Simulations for Conformational Landscapes
The spirocyclic nature of this compound imparts significant conformational rigidity, yet the seven-membered azepane ring and the six-membered cyclohexane (B81311) ring can still adopt various conformations. Understanding this conformational landscape is critical, as the biological activity of a molecule is often tied to a specific three-dimensional shape.
Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational space of molecules over time. By simulating the motion of atoms and bonds, MD can reveal the preferred conformations and the energy barriers between them. For this compound, MD simulations would likely show the cyclohexane ring adopting a stable chair conformation, while the larger and more flexible azepane ring could exist in several low-energy conformations, such as a twist-chair. researchgate.net These simulations provide a dynamic picture of the molecule's flexibility and how it might adapt its shape upon binding to a biological target.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This is particularly relevant in drug discovery, where the goal is to design molecules that bind with high affinity and selectivity to a specific protein target. For derivatives of 8-azaspiro[5.6]dodec-10-ene, molecular docking studies have been used to investigate their binding to cyclooxygenase (COX) enzymes, suggesting that these compounds can adopt conformations similar to known inhibitors like meloxicam. researchgate.net Similar docking studies with this compound would involve placing the molecule into the active site of a target protein and scoring the different binding poses based on intermolecular interactions like hydrogen bonds, and van der Waals forces. The results of such studies can guide the design of novel this compound derivatives with enhanced biological activity.
Table 2: Predicted Collision Cross Section (CCS) for a Related Dioxa-azaspiro[5.6]dodecane
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]+ | 172.13321 | 133.7 |
| [M+Na]+ | 194.11515 | 135.0 |
| [M-H]- | 170.11865 | 137.2 |
| [M+NH4]+ | 189.15975 | 149.4 |
| [M+K]+ | 210.08909 | 138.7 |
Note: Data is for 3,10-dioxa-7-azaspiro[5.6]dodecane. CCS values provide information about the shape and size of a molecule in the gas phase, which is relevant for conformational analysis. uni.lu
Predictive Modeling of Synthetic Pathways and Reaction Outcomes
Computational chemistry can also play a predictive role in the synthesis of this compound and its derivatives. By modeling potential reaction pathways and transition states, chemists can gain insights into reaction mechanisms, predict the feasibility of a proposed synthesis, and anticipate potential side products.
For instance, the synthesis of spirocyclic systems often involves key ring-forming reactions. nih.gov DFT calculations can be used to model the transition state energies of different cyclization strategies, helping to identify the most kinetically favorable route. In the case of a rhodium-catalyzed cycloisomerization/Diels-Alder cascade for the synthesis of seven-membered azaspiro compounds, DFT calculations were crucial in explaining the high degree of selectivity observed in the reaction. nih.govacs.org
Furthermore, predictive models can be developed to forecast the outcomes of reactions involving the this compound scaffold. For example, if a chemist wants to functionalize the nitrogen atom, computational models can predict its nucleophilicity and the likely outcome of its reaction with various electrophiles. Similarly, if reactions are planned at other positions on the carbocyclic rings, calculations can predict the regioselectivity based on the calculated charge distributions and steric accessibility. These predictive capabilities can help to streamline the synthetic process, reducing the need for extensive empirical optimization.
The synthesis of a 3,3-difluoro-7-azaspiro[5.6]dodecane derivative has been reported, involving a key Grubbs catalyst-mediated ring-closing metathesis. chemrxiv.org Computational modeling of such catalytic cycles can provide a deeper understanding of the reaction mechanism and the factors controlling catalyst efficiency and product yield.
Reaction Mechanisms and Mechanistic Interpretations in 7 Azaspiro 5.6 Dodecane Synthesis
Detailed Investigations of Intermediates and Transition States
The formation of the 7-azaspiro[5.6]dodecane skeleton proceeds through various reactive intermediates, the nature of which is dictated by the chosen synthetic route. Mechanistic studies have identified key transient species and the transition states that lead to the final spirocyclic product.
One significant pathway involves the use of spironitrone intermediates . These are typically accessed through the oxidative ring opening of corresponding isoxazolidine (B1194047) precursors. mmu.ac.uk The resulting nitrone is a versatile intermediate that can undergo further transformations, such as nucleophilic additions, to construct the desired azaspirocycle. mmu.ac.uk For instance, the addition of Grignard reagents to a spironitrone can introduce substituents at a specific position, leading to a diverse library of derivatives. mmu.ac.uk
Another common strategy involves the formation of imine intermediates . These are often generated in situ from the condensation of a cyclic ketone (like cycloheptanone) with a suitable amine, such as benzylamine. acs.org The subsequent cyclization reaction proceeds from this imine. The stability of the transition states during these cyclization processes is a critical factor; polar aprotic solvents like Tetrahydrofuran (THF) or Dimethylformamide (DMF) have been shown to enhance cyclization rates by stabilizing these transition states.
In syntheses utilizing ring-closing metathesis (RCM), unsaturated precursors are employed, leading to the formation of unsaturated intermediates like 7-Azaspiro[5.6]dodec-3-ene . This intermediate can then be subjected to further reactions, such as reduction or functionalization of the double bond.
The table below summarizes key intermediates investigated in the synthesis of this compound scaffolds.
| Intermediate | Precursor(s) | Synthetic Method | Reference |
| Spironitrone | Isoxazolidine | Oxidative ring opening | mmu.ac.uk |
| Imine | Cyclic ketone, Amine | Condensation | acs.org |
| 7-Azaspiro[5.6]dodec-3-ene | 7-Allyl-3-methyleneazepane | Intramolecular Cyclization | |
| N-Acylnitrenium Ion | Nitrogen-tethered phenol (B47542) derivative | Oxidative azacyclization | epdf.pub |
Role of Catalysts and Reagents in Stereochemical Induction
Achieving stereocontrol is a paramount challenge in the synthesis of complex three-dimensional structures like this compound. The choice of catalysts and reagents plays a pivotal role in directing the stereochemical outcome of the reaction, enabling the synthesis of specific enantiomers or diastereomers.
Chiral Brønsted acids , particularly chiral phosphoric acids (CPA) , have emerged as powerful catalysts for asymmetric intramolecular aza-Michael reactions. whiterose.ac.uk These catalysts have been successfully employed in the synthesis of enantioenriched spiropiperidines, a core component of the azaspiro[5.6]dodecane system. The CPA catalyst activates the Michael acceptor and organizes the transition state assembly through hydrogen bonding, leading to high levels of enantioselectivity. whiterose.ac.uk
Organocatalysis also offers effective strategies for stereochemical control. For example, L-proline has been used to catalyze intramolecular Mannich reactions. mdpi.com In these sequences, a free amine hydrochloride intermediate participates in a reaction involving a six-membered cyclic imine and the enamine derived from L-proline, proceeding with a high degree of stereocontrol. mdpi.com
In addition to chiral catalysts, specific reagents are used to drive the formation of the spirocyclic core. Ring-Closing Metathesis (RCM) , often catalyzed by ruthenium complexes like the Grubbs II catalyst , is a robust method for forming the seven-membered azepane ring from acyclic diene precursors. mmu.ac.ukacs.org Simple acid catalysts, such as p-toluenesulfonic acid , are commonly used to promote the initial condensation and ketalization steps in syntheses starting from cyclic ketones. nih.gov
The following table details the function of various catalysts and reagents in achieving stereocontrol and promoting key reaction steps.
| Catalyst/Reagent | Reaction Type | Role | Reference |
|---|---|---|---|
| Chiral Phosphoric Acids (CPA) | Asymmetric aza-Michael Addition | Induces enantioselectivity | whiterose.ac.uk |
| L-Proline | Intramolecular Mannich Reaction | Organocatalyst for stereoselective cyclization | mdpi.com |
| Grubbs II Catalyst | Ring-Closing Metathesis (RCM) | Catalyzes C-C double bond formation for ring closure | mmu.ac.ukacs.org |
| p-Toluenesulfonic acid | Ketalization / Spirocyclization | Acid catalyst for condensation and cyclization | nih.gov |
Understanding Selectivity Patterns in Complex Azaspirocyclization Reactions
The synthesis of a specific isomer of this compound from a multifunctional precursor requires precise control over reaction selectivity, including chemoselectivity, regioselectivity, and diastereoselectivity. Understanding the factors that govern these selectivity patterns is essential for designing efficient and predictable synthetic routes.
Regioselectivity is critical in reactions involving unsymmetrical intermediates. For instance, in the synthesis of derivatives from substituted precursors, epoxide ring-opening reactions can be directed to a specific carbon atom by carefully choosing reagents and reaction conditions, thereby controlling the final substitution pattern of the spirocycle. researchgate.net
Stereoselectivity is profoundly influenced by a combination of factors including the choice of catalyst, solvent, temperature, and the nature of the substrate itself. whiterose.ac.uk In asymmetric aza-Michael reactions catalyzed by chiral phosphoric acids, extensive optimization of these parameters is often necessary to achieve high yields and enantiomeric ratios. whiterose.ac.uk The structure of the substrate, such as the functionality of a thioester Michael acceptor, can significantly impact the outcome. whiterose.ac.uk Tandem reactions, such as the cationic aza-Cope rearrangement followed by a Mannich cyclization, represent a powerful strategy for building complex polycyclic systems with high stereocontrol in a single, efficient step. vdoc.pub Similarly, diastereoselectivity can be achieved in oxidative azaspirocyclization reactions, where reagents like phenyliodine(III) bis(trifluoroacetate) (PIFA) have been shown to induce excellent facial selectivity. epdf.pub
The table below outlines key factors that influence selectivity in azaspirocyclization reactions.
| Selectivity Type | Influencing Factors | Example Reaction | Reference |
|---|---|---|---|
| Regioselectivity | Reagents, Reaction Conditions | Epoxide ring-opening | researchgate.net |
| Enantioselectivity | Catalyst, Solvent, Temperature, Substrate Structure | Asymmetric aza-Michael reaction | whiterose.ac.uk |
| Diastereoselectivity | Oxidizing Agent, Substrate Conformation | Oxidative azaspirocyclization | epdf.pub |
Synthetic Utility and Scaffold Design Principles of 7 Azaspiro 5.6 Dodecane
Role as a Privileged Scaffold in Advanced Organic Synthesis
The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for drug discovery. The 7-azaspiro[5.6]dodecane motif and its analogues are increasingly recognized as such scaffolds. preprints.orgmdpi.com Their inherent structural rigidity and three-dimensional character allow for precise spatial orientation of functional groups, a critical factor for effective interaction with biological macromolecules like proteins and enzymes.
This scaffold is particularly valuable in moving away from the "flat" chemical space often dominated by aromatic rings, which can sometimes lead to suboptimal physicochemical properties in drug candidates. preprints.org The spirocyclic nature of this compound provides a conformationally restricted core, which can enhance binding affinity and metabolic stability. mdpi.com For instance, derivatives of azaspiro[5.6]dodecane have been investigated for their potential as anti-tumor agents, with specific compounds showing inhibitory activity against human lung and ovarian cancer cell lines. google.com
Research has demonstrated the use of related azaspirocycles in the development of potent and selective inhibitors for various therapeutic targets. For example, spirocyclic pyrrolidines are noted as privileged building blocks in drug discovery. mdpi.com The synthesis of pyrrole (B145914) derivatives based on an 8-azaspiro[5.6]dodec-10-ene scaffold highlights the utility of this core in creating compounds with potential anticancer activity. preprints.orgresearchgate.net This underscores the role of the azaspiro[5.6]dodecane framework as a versatile and privileged structure in the synthesis of biologically relevant molecules.
Design Principles for Novel this compound-Based Building Blocks
The design of novel building blocks based on the this compound core is guided by several key principles aimed at creating diverse and functionalized molecules for various applications, particularly in medicinal chemistry.
A primary strategy involves the introduction of functional groups at various positions on the spirocyclic frame. This allows for the exploration of chemical space and the tuning of a molecule's properties. For example, the nitrogen atom in the 7-position is a key site for functionalization, enabling the attachment of various substituents through reactions like amide bond formation or reductive amination. acs.org Research has shown the synthesis of derivatives where this nitrogen is part of a more complex structure, such as in the creation of pyrrole-based compounds. mdpi.comresearchgate.net
Another design principle is heteroatom substitution within the carbocyclic rings. Replacing a carbon atom with an oxygen or sulfur atom can significantly alter the polarity, solubility, and hydrogen bonding capabilities of the resulting molecule. researchgate.net This strategy has been used in related spirocyclic systems to create novel scaffolds. For instance, the synthesis of 1-oxa-5-thia-9-azaspiro[5.5]undecane and 1-oxa-5-thia-9-azaspiro[5.6]dodecane highlights this approach. nih.gov
Ring-closing metathesis (RCM) is a powerful synthetic tool for constructing the spirocyclic core itself, as demonstrated in the synthesis of 3,7-diazaspiro[5.6]dodecane systems. acs.org Furthermore, multicomponent reactions, like the Petasis reaction, have been employed to efficiently build quaternary centers, a key feature of spirocycles. chemrxiv.org These advanced synthetic methods enable the scalable production of diverse azaspiro[5.6]dodecane-based building blocks. acs.orgchemrxiv.org
The introduction of fluorine atoms is another important design tactic, as seen in 3,3-difluoro-7-azaspiro[5.6]dodecane. Fluorine can enhance metabolic stability and binding affinity to biological targets. The synthesis of such derivatives often involves spiroannulation reactions with fluorinated intermediates.
The following table summarizes the synthesis of various functionalized azaspiro[5.6]dodecane and related derivatives, showcasing different design strategies.
| Compound Name | Starting Materials | Key Reaction Type | Yield (%) | Reference |
| 1-(3,3-Difluoro-7-azaspiro[5.6]dodec-10-en-7-yl)-2,2,2-trifluoroethanone | N-(1-Allyl-4,4-difluorocyclohexyl)-N-(but-3-en-1-yl)-2,2,2-trifluoroacetamide | Ring-Closing Metathesis (Grubbs Catalyst) | Not specified | chemrxiv.org |
| 3,3-Difluoro-7-azaspiro[5.6]dodecane | 1-(3,3-Difluoro-7-azaspiro[5.6]dodecan-7-yl)-2,2,2-trifluoroethanone, KOH | Deprotection | Not specified | chemrxiv.org |
| 1,4-Dioxa-9-azaspiro[5.6]dodecane Hydrochloride | Corresponding Boc-protected amine | Deprotection | 91% | thieme-connect.com |
| tert-Butyl 1,4-Dioxa-9-azaspiro[5.6]dodecane-9-carboxylate | Dispirocyclic oxirane, ethylene (B1197577) glycol monosodium salt | Epoxide ring opening, cyclization | 36% | thieme-connect.com |
| Substituted 8-azaspiro[5.6]dodec-10-ene derivatives | Amine hydrochloride 4, various carboxylic acids | Amide coupling (HBTU) | 70-85% | mdpi.comresearchgate.net |
Development of this compound as Chiral Ligands and Organocatalysts
The development of chiral ligands and organocatalysts is a cornerstone of modern asymmetric synthesis, enabling the production of enantiomerically pure compounds, which is crucial in the pharmaceutical industry. The rigid, three-dimensional structure of the this compound scaffold makes it an attractive candidate for development into chiral auxiliaries.
While specific examples detailing this compound itself as a widely used chiral ligand or organocatalyst are still emerging, the principles for its development are well-established within the broader context of spirocyclic systems. Asymmetric intramolecular aza-Michael cyclizations, catalyzed by chiral phosphoric acids (CPAs), have been successfully employed to synthesize enantioenriched spiropiperidines, which share a core structural element with this compound. whiterose.ac.uk This methodology provides a clear pathway for the asymmetric synthesis of this compound derivatives. whiterose.ac.uk
The synthesis of chiral molecules is often achieved through the use of chiral catalysts. ru.nl Organocatalysis, which avoids the use of metals, is a particularly appealing strategy. d-nb.info Chiral phosphoric acids and their analogues have proven to be versatile catalysts in a wide range of asymmetric transformations. whiterose.ac.ukd-nb.info The development of this compound-based structures could lead to novel chiral bases or ligands for such catalytic systems.
The synthesis of chiral allenes from racemic propargylic alcohols using organocatalysis highlights the sophisticated level of stereocontrol that can be achieved. d-nb.info A chiral this compound derivative could potentially serve as a novel ligand or a component of a catalyst in similar complex transformations. The functional handles on the this compound scaffold, particularly the nitrogen atom, provide an anchor point for attaching catalytically active moieties or for coordinating with metals in asymmetric catalysis.
The following table presents data on the synthesis of chiral spiropiperidines, illustrating the potential for asymmetric synthesis within this class of compounds, which is directly relevant to this compound.
| Product Type | Catalyst | Yield (%) | Enantiomeric Ratio (e.r.) | Reference |
| 3-Spiropiperidines | Chiral Phosphoric Acid (CPA) | 14-87% | Up to 97:3 | whiterose.ac.uk |
Q & A
Q. Basic Research Focus
- Storage : Maintain under inert atmosphere (N2/Ar) at –20°C to prevent oxidation .
- Handling : Use gloveboxes for moisture-sensitive reactions and validate glove integrity via ASTM F739 standards .
- Waste Disposal : Neutralize acidic/basic byproducts before disposal, adhering to EPA guidelines .
How should researchers address gaps in mechanistic understanding of this compound’s biochemical pathways?
Q. Advanced Research Focus
- Isotopic Labeling : Use 13C/15N-labeled analogs to trace metabolic pathways via LC-MS.
- Knockout Models : Employ CRISPR/Cas9 to silence putative targets in cell lines, observing phenotypic changes.
- Kinetic Studies : Perform stopped-flow experiments to measure binding kinetics with purified proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
